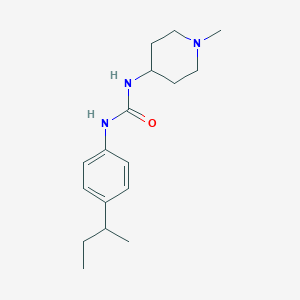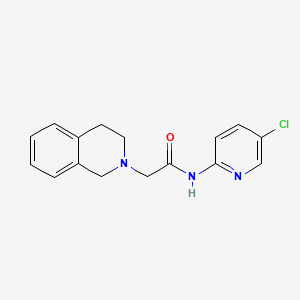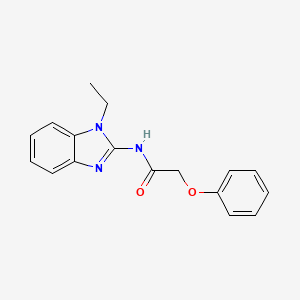![molecular formula C17H21FN2O2 B5355978 1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine, commonly known as FMOX, is a synthetic compound that has been the subject of extensive scientific research in recent years. FMOX belongs to the class of oxazolidinone compounds, which are known for their antibacterial properties.
Wirkmechanismus
The mechanism of action of FMOX involves inhibition of bacterial protein synthesis. FMOX binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria.
Biochemical and Physiological Effects:
FMOX has been shown to have low toxicity in animal studies, and its pharmacokinetics have been well characterized. FMOX is rapidly absorbed after oral administration, and it has a long half-life, allowing for once-daily dosing. FMOX is metabolized primarily by the liver and excreted in the urine. FMOX has been shown to have good tissue penetration, including penetration into the lungs, making it a potentially useful agent for the treatment of respiratory tract infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FMOX is its broad-spectrum activity against Gram-positive bacteria, including resistant strains. FMOX has also been shown to have activity against some Gram-negative bacteria, although its activity in this area is more limited. FMOX has a unique binding site on the ribosome, which may contribute to its activity against resistant bacteria. One limitation of FMOX is its relatively high cost compared to other antibiotics.
Zukünftige Richtungen
Future research on FMOX could focus on several areas. One area of interest is the development of FMOX analogs with improved activity against Gram-negative bacteria. Another area of interest is the use of FMOX in combination with other antibiotics to improve its activity against resistant bacteria. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of FMOX and its potential use in the treatment of inflammatory diseases. Finally, studies could be conducted to investigate the potential use of FMOX in veterinary medicine.
Synthesemethoden
The synthesis of FMOX involves a multi-step process that begins with the reaction of 2-fluoro-4-methoxybenzaldehyde with 5-methyl-1,3-oxazol-4-ylmethylamine to form an intermediate compound. This intermediate is then reacted with piperidine to produce FMOX. The synthesis of FMOX has been optimized to improve its yield and purity, and various methods have been developed to produce FMOX in large quantities.
Wissenschaftliche Forschungsanwendungen
FMOX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. FMOX has also been shown to have activity against some Gram-negative bacteria, such as Haemophilus influenzae. In addition to its antibacterial properties, FMOX has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-12-16(11-20-8-4-3-5-9-20)19-17(22-12)14-7-6-13(21-2)10-15(14)18/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWDYYUWOMYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)

![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}nicotinamide](/img/structure/B5355943.png)
![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyrazin-2-amine](/img/structure/B5355955.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![3-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5355990.png)
